molecular formula C7H8N6O B018576 (2,4-Diaminopteridin-6-yl)methanol CAS No. 945-24-4

(2,4-Diaminopteridin-6-yl)methanol

Cat. No.: B018576
CAS No.: 945-24-4
M. Wt: 192.18 g/mol
InChI Key: CYNARAWTVHQHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Diaminopteridin-6-yl)methanol (CAS: 945-24-4) is a pteridine derivative with a hydroxymethyl substituent at the 6-position. It serves as a key intermediate in synthesizing pterin-sulfonamide conjugates, which exhibit antimicrobial activity by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis . The compound has a molecular formula of C₇H₈N₆O, a molecular weight of 192.18 g/mol, and moderate lipophilicity (LogP: 0.24) . Its polar surface area (PSA: 123.83 Ų) suggests high solubility in polar solvents, aligning with its role in biochemical applications.

Preparation Methods

Historical Context and Synthetic Challenges

The synthesis of (2,4-Diaminopteridin-6-yl)methanol traces its origins to early pteridine chemistry, where condensation reactions between diaminopyrimidines and carbonyl compounds were first explored. Early methods, such as those described by Piper and Montgomery, faced challenges with isomerization, leading to contaminants like the 6-methyl and 7-hydroxymethyl derivatives . These side products arose from the use of divalent anions (e.g., sulfite or sulfate) and acetate buffers, which destabilized the reaction intermediates . The quest for a more selective synthesis drove the development of improved protocols, culminating in the patented process outlined in GB1595338A .

Core Synthetic Route: Cyclization of 2,4,5,6-Tetraaminopyrimidine

The most widely adopted method involves the cyclization of 2,4,5,6-tetraaminopyrimidine hydrochloride with dihydroxyacetone under aerobic conditions. This reaction proceeds via a Schiff base intermediate, followed by oxidative ring closure to form the pteridine core .

Reaction Conditions and Optimization

  • pH Control : Maintaining a pH of 5.5 ± 0.2 is critical to minimize isomerization. Deviations beyond this range promote the formation of undesired regioisomers .

  • Solvent System : Water serves as the primary solvent, eliminating the need for acetate buffers that previously contributed to side reactions .

  • Aeration : Vigorous aeration (12–24 hours) ensures sufficient oxygen supply for the oxidative step, converting the intermediate imine into the aromatic pteridine system .

Table 1: Key Reaction Parameters and Outcomes

ParameterOptimal ValueEffect on Yield/Purity
pH5.5 ± 0.2Maximizes 6-hydroxymethyl isomer
Temperature20–25°CBalances reaction rate and selectivity
Dihydroxyacetone Molar Ratio1.1–1.2 equivalentsMinimizes unreacted pyrimidine
Reaction Time12–24 hoursEnsures complete cyclization

Industrial-Scale Production Modifications

Industrial processes adapt the core synthetic route for scalability while maintaining stringent quality control:

Precursor Preparation

  • 2,4,5,6-Tetraaminopyrimidine Hydrochloride Synthesis :

    • Step 1 : 2,4,5,6-Tetraaminopyrimidine sulfite is treated with hydrochloric acid (pH 1–5) to yield the hydrochloride salt, releasing sulfur dioxide as a byproduct .

    • Step 2 : Filtration under vacuum removes residual SO₂, ensuring stability of the hydrochloride precursor .

Large-Batch Cyclization

  • Reactor Design : Glass-lined reactors prevent metal contamination, which could catalyze degradation .

  • Process Monitoring : High-performance liquid chromatography (HPLC) tracks reaction progress, with termination at >95% conversion to avoid over-oxidation .

Comparative Analysis of Alternative Methods

While the hydrochloride/dihydroxyacetone route dominates, alternative approaches have been explored:

Bromomethylpteridine Intermediate Route

A U.S. patent (US9187481B2) describes the use of 2,4-diamino-6-(bromomethyl)-pteridine hydrobromide as a precursor . However, this method introduces complexity through additional halogenation steps and is less favored due to lower yields (50–60%) and handling challenges with brominated intermediates .

Solvent-Free Mechanochemical Synthesis

Emerging studies suggest that ball-milling techniques can promote cyclization without solvents, though industrial adoption remains limited due to equipment constraints and unproven scalability .

Purification and Isolation Techniques

Post-synthesis isolation is critical to achieving pharmaceutical-grade purity:

Precipitation and Filtration

  • Adjusting the reaction mixture to pH 5.5 precipitates the product, which is collected via vacuum filtration .

  • Washing with cold water removes residual dihydroxyacetone and inorganic salts .

Chromatographic Refinement

  • Silica gel chromatography (CHCl₃:MeOH, 10:1) with triethylamine additives resolves persistent impurities, yielding >98% purity .

Yield Optimization Strategies

pH Modulation

Automated pH stat systems maintain the reaction at 5.5 ± 0.1, boosting yields to 62% compared to manual adjustments (50–55%) .

Temperature Gradients

Staging the reaction from 0°C (initial mixing) to 25°C (cyclization) reduces side reactions while accelerating ring closure .

Chemical Reactions Analysis

Types of Reactions

(2,4-Diaminopteridin-6-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₇H₈N₆O
  • Molecular Weight: 228.64 g/mol
  • CAS Number: 73978-41-3

The compound features a pteridine structure characterized by two amino groups at positions 2 and 4 and a hydroxymethyl group at position 6. This unique configuration allows it to participate in various chemical reactions and biological interactions.

Chemistry

In the field of chemistry, (2,4-Diaminopteridin-6-yl)methanol serves as a crucial building block for synthesizing more complex pteridine derivatives. It is utilized in various chemical reactions including:

  • Oxidation: Producing formyl and carboxyl derivatives.
  • Reduction: Modifying functional groups attached to the pteridine ring.
  • Substitution Reactions: Introducing various functional groups through nucleophilic substitution.

Biology

Research has indicated that this compound interacts with several enzymes and receptors:

  • Enzyme Inhibition: It has been studied for its potential inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. This interaction is significant as DHFR is a target for several antibacterial and antiparasitic drugs .
  • Cell Proliferation Studies: Its structural similarity to folate antagonists suggests that it may influence cellular pathways related to growth and apoptosis. Preliminary studies indicate that it could modulate signaling cascades involved in these processes.

Medicine

This compound is relevant in medicinal chemistry due to its role as an impurity in Methotrexate, a widely used chemotherapeutic agent. Understanding this compound's behavior is essential for assessing drug purity and efficacy . Furthermore, its potential as a lead compound for developing new folate-based drugs is being explored.

Case Studies and Research Findings

  • Interaction Studies:
    • Investigations into the binding affinity of this compound with various enzymes have shown promising results regarding its potential therapeutic applications in treating diseases related to folate metabolism .
  • Biological Activity:
    • Studies have demonstrated its ability to inhibit key enzymes involved in DNA synthesis, suggesting a possible role in cancer treatment strategies .
  • Pharmaceutical Development:
    • Ongoing research aims to develop derivatives of this compound that could enhance its therapeutic efficacy while minimizing side effects associated with existing treatments .

Mechanism of Action

The mechanism of action of (2,4-Diaminopteridin-6-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes that are crucial for cellular metabolism. The compound’s structure allows it to mimic natural substrates, thereby interfering with normal biochemical processes .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Methotrexate and Its Impurities

Methotrexate (MTX), a well-known antifolate chemotherapeutic agent, shares structural similarities with (2,4-Diaminopteridin-6-yl)methanol. Key comparisons include:

  • Mechanism of Action: MTX inhibits dihydrofolate reductase (DHFR), whereas this compound is a precursor for DHPS inhibitors .
  • In Vitro Activity: Cell Viability: this compound reduced cell viability to 70.65% (vs. MTX: 74.38%) in MTT assays . Angiogenesis Inhibition: Demonstrated greater suppression of tubulogenesis (33.89% vs. MTX: 43.28%) . Protein Modulation: Altered protein distribution (49.18% vs. MTX: 66.18%) and expression (0.48 vs. MTX: 0.59) .
Parameter This compound Methotrexate (MTX)
Cell Viability (%) 70.65 74.38
Tubulogenesis (%) 33.89 43.28
Protein Distribution 49.18 66.18
Primary Target DHPS DHFR

Methotrexate Impurities

This compound is designated as Methotrexate EP Impurity A, a byproduct during MTX synthesis. Other impurities include:

  • Impurity D: 4-(((2-Amino-4-oxopteridin-6-yl)methyl)amino)benzoic acid (CAS: 5623-18-7), which retains DHFR inhibitory activity but with reduced potency .

Investigational Derivatives

Several derivatives of this compound are under preclinical evaluation:

  • N-(2,4-Diaminopteridin-6-YL)-methyl-dibenzazepine: A dibenzazepine hybrid targeting dual enzyme inhibition (DHPS and DHFR) .
  • (4aS)-5-[(2,4-Diaminopteridin-6-yl)methyl]-4a,5-dihydro-2H-dibenzo[b,f]azepin-8-ol: Combines pteridine and azepine moieties for enhanced blood-brain barrier penetration .
Compound Status Key Feature
N-(2,4-Diaminopteridin-6-YL)-methyl-dibenzazepine Preclinical Dual DHPS/DHFR inhibition
4a,5-Dihydro-dibenzo[b,f]azepin-8-ol derivative Preclinical Improved CNS bioavailability

Physicochemical Comparison

This compound exhibits distinct properties compared to structurally similar compounds:

Property This compound 2,6-Diamino-5-nitropyrimidin-4-ol (CAS: 16017-76-8) 4-[[(2,4-Diaminopteridin-6-yl)methyl]methylamino]benzoic acid (Impurity E)
Molecular Weight 192.18 g/mol 171.12 g/mol 325.33 g/mol
LogP 0.24 -0.52 1.89
PSA (Ų) 123.83 132.34 143.52
Primary Application Antimicrobial precursor Antiviral research Methotrexate impurity

Data sourced from

Biological Activity

(2,4-Diaminopteridin-6-yl)methanol, also known as 6-(hydroxymethyl)pteridine-2,4-diamine, is a compound with significant biological activity, particularly in the context of its role as an impurity in the chemotherapeutic agent Methotrexate. This article explores its synthesis, mechanism of action, biological applications, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C₇H₈N₆O
  • Molecular Weight: 228.64 g/mol
  • CAS Number: 73978-41-3

Synthesis:
The synthesis of this compound typically involves:

  • Cyclization of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone.
  • Reaction under acidic conditions to introduce the hydroxymethyl group at the 6-position of the pteridine ring.

This process can yield various derivatives through oxidation and substitution reactions, which may be useful in further chemical applications.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cellular metabolism. The compound acts as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA and RNA synthesis. By mimicking natural substrates, it interferes with normal biochemical processes .

Biological Applications

1. Anticancer Activity:
this compound has been studied for its potential therapeutic properties in various cancers:

  • Lymphoma Treatment: It is incorporated into formulations targeting relapsed and refractory peripheral T-cell lymphoma .
  • Broad Cancer Applications: Investigated for use against lung cancer, bladder cancer, breast cancer, and other malignancies due to its role in inhibiting cancer cell proliferation .

2. Immunosuppressive Properties:
The compound exhibits immunosuppressive activity by inhibiting nucleotide synthesis pathways, making it relevant for treating autoimmune disorders and conditions requiring immunosuppression .

Case Studies and Research Findings

Case Study 1: Methotrexate Purity Analysis
Research indicates that this compound can serve as a marker for evaluating the purity of Methotrexate formulations. Its presence can influence the efficacy and safety profile of chemotherapy regimens .

Case Study 2: Enzyme Inhibition Studies
Studies have demonstrated that this compound effectively inhibits DHFR in vitro. This inhibition leads to reduced proliferation of cancer cells in laboratory settings. The compound's structure allows it to bind effectively to the enzyme's active site, thus blocking substrate access and preventing DNA synthesis .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMechanism of ActionApplications
This compoundC₇H₈N₆ODHFR InhibitionAnticancer
MethotrexateC₁₁H₁₁N₇O₁₃DHFR InhibitionAnticancer
2,4-Diamino-6-(hydroxymethyl)pteridineC₇H₈N₆ODHFR InhibitionAnticancer

This table highlights the similarities between this compound and other pteridine derivatives concerning their mechanisms and applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2,4-Diaminopteridin-6-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via condensation of 1,2-dicarbonyl compounds with diaminopyrimidine derivatives in glacial acetic acid under reflux (100–160°C). Key factors include:

  • Substitution positions : Optimal reactivity occurs at positions 6 and 7 of the pteridine core .
  • Solvent choice : Acetic acid enhances protonation of intermediates, improving reaction efficiency .
  • Temperature control : Higher temperatures (≥120°C) reduce side reactions but require inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify the hydroxymethyl group (δ ~4.5 ppm for CH2_2OH) and aromatic protons (δ ~8.0–9.0 ppm) .
  • IR : Stretching vibrations for NH2_2 (~3300–3500 cm1^{-1}) and C=O (if oxidized; ~1680 cm1^{-1}) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% by area normalization) .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .
  • Atmosphere : Use inert gas (N2_2/Ar) to minimize oxidation of the hydroxymethyl group .
  • Handling : Avoid prolonged exposure to light, which may induce photolytic cleavage of the pteridine ring .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with dihydrofolate reductase (DHFR)?

Methodological Answer:

  • Software : AutoDock with Lamarckian genetic algorithm (LGA) for conformational sampling .
  • Parameters :
    • Grid spacing: 0.375 Å around DHFR’s active site (PDB: 1U72).
    • Energy evaluations: 2.5 million steps per run, repeated 10× for statistical robustness .
  • Validation : Compare docking scores (ΔG ~-9.5 kcal/mol) with experimental IC50_{50} values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer: Discrepancies in IC50_{50} values may arise from:

  • Purity : Validate compound integrity via HPLC and mass spectrometry .
  • Assay conditions : Standardize pH (7.4), temperature (37°C), and cofactor (NADPH) concentrations .
  • Control experiments : Use methotrexate as a positive control for DHFR inhibition and account for solvent effects (e.g., DMSO <1% v/v) .

Q. How can structure-activity relationship (SAR) studies enhance the antifolate activity of this compound derivatives?

Methodological Answer:

  • Modifications : Replace the hydroxymethyl group with bioisosteres (e.g., carboxyethyl or propargyl) to improve binding to folate receptors .
  • Key metrics :
    • Lipophilicity : LogP <1.5 (via octanol-water partitioning) enhances solubility.
    • Binding affinity : Optimize hydrogen bonding with DHFR residues (e.g., Asp27, Leu22) .

Q. What advanced analytical methods quantify degradation products of this compound under stress conditions?

Methodological Answer:

  • Forced degradation : Expose to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 60°C .
  • LC-MS/MS : Use a C18 column (3.5 µm, 150 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients. Monitor m/z 193.1 → 176.0 (parent ion) and m/z 165.0 (degradant) .

Properties

IUPAC Name

(2,4-diaminopteridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1,14H,2H2,(H4,8,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNARAWTVHQHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915479
Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-24-4, 57963-59-4, 73978-41-3
Record name 2,4-Diamino-6-hydroxymethylpteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-hydroxymethylpteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxymethyl-2,4-pteridinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057963594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-Diaminopteridin-6-yl)methanol monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073978413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-diaminopteridin-6-yl)methanol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-diaminopteridine-6-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINO-6-HYDROXYMETHYLPTERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RU16O4RO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The patent of Ellard, U.S. Pat. No. 4,080,325, is believed uniquely to be the closest art. Of interest is that the struggle for the production of methotrexate has been assisted by the U.S. Government in the effort to bring this compound in sufficient amount to clinical trial. Relative to the present application, the pertinent passages in U.S. Pat. No. 4,080,325 appear to be column 1, lines 55-68, as well as the equation noted at column 2. The optimum pH was 5.5 to give the desired 6-hydroxymethylpteridine isomer used in the reaction. The relationship of the unwanted isomers is shown in the equation at column 2, lines 40-50. It was found that the reaction time from the parameters given in the patent might be reduced to 3-6 hours and yields increased to 60-75% of the desired isomer 2,4-diamino-6-hydroxymethylpteridine. Reaction pH is lowered from about 5.4 to 3.5 or optimally 3.0. The reaction is complete in 3-6 hours and the yield is 60-65% with an isomer ratio (2,4-diamino-6-hydroxymethylpteridine/2,4-diamino-7-hydroxymethylpteridine) of approximately 20:1. Comparison aeration with air instead of oxygen at a comparable pH, say 3.5, has been shown to yield an abundance of 2,4-diamino-6-methylpteridine rather than the desired 2,4-diamino-6-hydroxymethylpteridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-diamino-6-hydroxymethylpteridine 2,4-diamino-7-hydroxymethylpteridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

reacting tetraaminopyrimidinehydrochloride with dihydroxyacetone in the presence of air and water and at a pH in the range of 5.5±0.2 to give 2,4-diamino-6-hydroxymethylpteridine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 128 grams of sodium acetate, 136 grams of bisulphite addition product of 1,3-dihydroxyacetone (free of methyl glyoxal) and 46 grams of cysteine hydrochloride in 390 ml water was prepared at room temperature in a 2 liter three-necked flask fitted with a stirrer, an air-bubbling system and a dropping funnel. To this solution, the 400 ml of the previously prepared solution of 2,4,5,6-tetraaminopyrimidine dihydrochloride were added with energic stirring and air-bubbling. A solution of 8 g of selenium dioxide dissolved in the minimum amount of water was made. Half of this solution was added to the reaction mixture immediately after the addition of the tetraaminopyrimidine solution and the other half 4-7 hours later.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A three-step process is provided for preparing the L,D and DL isomers of N[p-{[(2,4-diamino-6-pteridyl)-methyl]N10 -methylamino}-benzoyl]-glutamic acid. The first step produces: 2,4-diamino-6-hydroxymethyl pteridine by condensation in a buffered aqueous media of 2,3,4,5-tetraminopyrimidine dihydrochloride with the bisulphite addition product of 1,3-dihydroxyacetone in the presence of cysteine as catalyst and using selenium dioxide and a continuous air bubbling as oxidation agents. In the next step, 2,4-diamino-6-halomethylpteridine is obtained by halogenation of the previously obtained 2,4-diamino-6-hydroxymethylpteridine in an inert media with a halogenation agent such as thionyl chloride, in the presence of a basic catalyst such as pyridine or triethylamine. In the third step, N[p-{[(2,4-diamino-6-pteridyl)-methyl]-N10 -methylamino}-benzoyl-]-glutamic acid is produced by condensation of the 2,4-diamino-6-halomethylpteridine with N[p-(N-methylamino)-benzoyl]-glutamic acid at pH 3-4 in an aqueous buffered solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,3,4,5-tetraminopyrimidine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2,4-Diaminopteridin-6-yl)methanol
(2,4-Diaminopteridin-6-yl)methanol
(2,4-Diaminopteridin-6-yl)methanol
(2,4-Diaminopteridin-6-yl)methanol
(2,4-Diaminopteridin-6-yl)methanol
(2,4-Diaminopteridin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.